![molecular formula C17H11N3O4 B1230883 8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline](/img/structure/B1230883.png)
8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-nitro-2-[2-(4-nitrophenyl)ethenyl]quinoline is a member of quinolines.
Aplicaciones Científicas De Investigación
Antileishmanial Activity
Research has demonstrated the potential of styrylquinoline-type compounds, related to 8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline, in antileishmanial activity. A study synthesized four styrylquinolines and evaluated their in vitro and in vivo antileishmanial efficacy. Two of these compounds showed significant activity against intracellular amastigotes and exhibited selective toxicity towards human macrophages. In vivo studies using hamsters indicated notable clinical improvement and in some cases, complete cure of experimental cutaneous leishmaniasis caused by L. (V) panamensis (Petro-Buelvas et al., 2021).
Fluorescence-Based Technologies
The compound's derivatives, particularly indolizino[3,2-c]quinolines, have been explored for their optical properties, suggesting potential applications in fluorescence-based technologies. These polyheterocyclic compounds exhibit desirable photophysical properties, positioning them as prospective fluorescent probes in aqueous systems. This indicates a significant role in biomedical applications, especially in imaging and diagnostic procedures (Park et al., 2015).
Cytotoxic Effects
Further research has explored the cytotoxic effects of quinoline derivatives. In vitro studies have demonstrated that modifications in the quinoline structure significantly influence their cytotoxicity against human epithelial colorectal carcinoma cells. This suggests the potential for these compounds in anticancer therapies, where controlling cytotoxic levels through chemical functionalization is crucial (Hami & Zibaseresht, 2017).
Photophysical Properties
The compound's derivatives, featuring azole-quinoline based fluorophores, have been studied for their excited-state intramolecular proton transfer (ESIPT) inspired photophysical properties. These studies indicate potential applications in the development of advanced fluorescent materials, with implications for sensing, imaging, and other photonic applications (Padalkar & Sekar, 2014).
Photocytotoxicity
Quinifuryl, a related compound, has been studied for its photocytotoxicity to P388 mouse leukemia cells. The findings suggest the potential for nitroheterocyclic compounds like quinifuryl, which share a similar structure to 8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline, in photochemotherapy. This could open up new avenues in cancer treatment, especially in leveraging the phototoxic effects of these compounds (Daghastanli et al., 2004).
Propiedades
Nombre del producto |
8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline |
|---|---|
Fórmula molecular |
C17H11N3O4 |
Peso molecular |
321.29 g/mol |
Nombre IUPAC |
8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C17H11N3O4/c21-19(22)15-10-5-12(6-11-15)4-8-14-9-7-13-2-1-3-16(20(23)24)17(13)18-14/h1-11H/b8-4+ |
Clave InChI |
KFAYHVZUOCNDCH-XBXARRHUSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



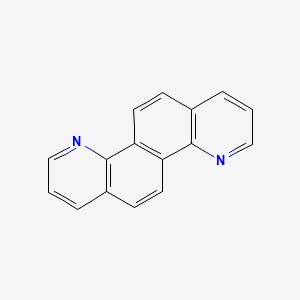
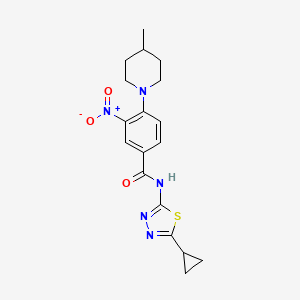

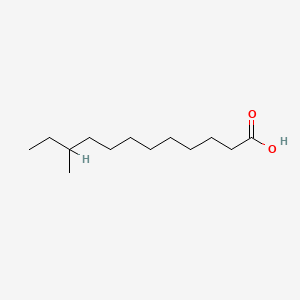


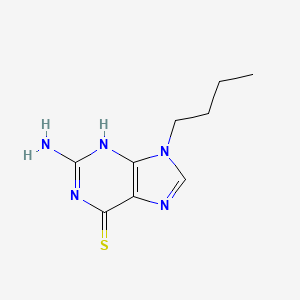

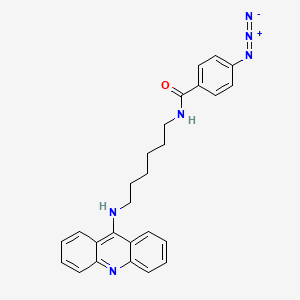
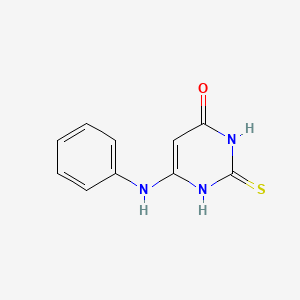

![(2R)-3-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4-hydroxy-5-oxopentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-2-[(2S,3R)-2-amino-3-hydroxybutanoyl]-1-[(2S)-2,5-diamino-3-hydroxy-5-oxopentanoyl]-3-hydroxy-4-methyl-4-(3-sulfooxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B1230816.png)
![(4R)-6-[2-[(1S,2S,6R,8aR)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1230822.png)
![2-chloro-N-[1-[oxo(10-phenothiazinyl)methyl]-4-piperidinyl]benzamide](/img/structure/B1230823.png)